molecular formula C10H8BrNOS B2696963 5-bromo-N-methyl-1-benzothiophene-2-carboxamide CAS No. 439107-97-8

5-bromo-N-methyl-1-benzothiophene-2-carboxamide

Cat. No. B2696963
CAS RN: 439107-97-8
M. Wt: 270.14
InChI Key: OFKFDDBFLFVZFD-UHFFFAOYSA-N
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Description

“5-bromo-N-methyl-1-benzothiophene-2-carboxamide” is a compound belonging to the chemical family of benzothiophene-2-carboxamides. It has a molecular formula of C10H8BrNOS and an average mass of 270.146 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiophene core with a bromine atom at the 5th position, a methyl group attached to a nitrogen atom, and a carboxamide group at the 2nd position .

Scientific Research Applications

Antimalarial Activity

Benzothiophene carboxamide derivatives, including those related to 5-bromo-N-methyl-1-benzothiophene-2-carboxamide, have been studied for their antimalarial properties. These compounds have shown potent inhibitory effects on Plasmodium falciparum enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of the malaria parasite. Notably, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide demonstrated significant potency with an IC50 value of 115 nM against purified PfENR, suggesting its potential as a lead compound for antimalarial drug development (Banerjee et al., 2011).

Photophysical Properties

Research into benzothiophene derivatives also extends into the field of photophysical properties. The photochemical synthesis of phenyl-2-thienyl derivatives from bromo- and iodo-thiophene-2-carbaldehyde or the corresponding methyl ketones has been investigated, revealing insights into the reactivity of halogenothiophenes under irradiation. This work contributes to our understanding of the synthesis and potential applications of benzothiophene derivatives in materials science and photophysical research (Antonioletti et al., 1986).

Fluorescent and Colorimetric pH Probe

A novel application of benzothiazole-2-carbonyl derivatives, closely related to the benzothiophene carboxamides, includes the development of a highly water-soluble fluorescent and colorimetric pH probe. This probe, due to its benzothiazole moiety and charged trimethyl amino group, shows promise for intracellular pH imaging, highlighting the versatility of benzothiophene derivatives in developing biologically relevant sensors (Diana et al., 2020).

Organic Synthesis and Catalysis

Further expanding the scope of applications, benzothiophene derivatives have been synthesized and explored for their role in organic synthesis and catalysis. For instance, cyclopalladated complexes of 3-thiophosphorylbenzoic acid thioamides demonstrate high catalytic activity for Suzuki cross-coupling reactions and exhibit luminescence, underscoring their potential in catalysis and material sciences (Kozlov et al., 2008).

Antipathogenic Activity

Lastly, the synthesis and antipathogenic activity of thiourea derivatives of benzothiophene, for instance, have been explored for their potential as anti-microbial agents with antibiofilm properties. This research indicates the broader applicability of benzothiophene derivatives in addressing microbial resistance and the development of new antimicrobial strategies (Limban et al., 2011).

Safety and Hazards

According to Sigma-Aldrich, “5-bromo-N-methyl-1-benzothiophene-2-carboxamide” has been classified as Acute Tox. 4 Oral - Eye Irrit. . This indicates that it may be harmful if swallowed and may cause eye irritation.

properties

IUPAC Name

5-bromo-N-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c1-12-10(13)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKFDDBFLFVZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(S1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325249
Record name 5-bromo-N-methyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

439107-97-8
Record name 5-bromo-N-methyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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